molecular formula C12H14N2O B1444711 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol CAS No. 944268-08-0

1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol

Cat. No. B1444711
CAS No.: 944268-08-0
M. Wt: 202.25 g/mol
InChI Key: XZAAULZMJXELKA-UHFFFAOYSA-N
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Patent
US07592362B2

Procedure details

To a solution of 1-(diethoxymethyl)-1H-imidazole (935 mg, 5.5 mmol) in anhydrous tetrahydrofuran (6 ml), at −78° C., was added n-butyllithium (2.5M in hexanes, 2.2 ml, 5.5 mmol). The mixture was allowed to warm to 0° C. and then added to a solution of 1-(3-methylphenyl)ethanone (670 mg, 5.0 mmol) in anhydrous tetrahydrofuran (5 ml), also at 0° C. The reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 1 h. The mixture was poured into cold hydrochloric acid (4N, 10 ml) and stirred for 20 min. The mixture was adjusted to pH 7 by addition of sodium hydrogen carbonate and then extracted with dichloromethane. The combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound (850 mg).
Quantity
935 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(OCC)[N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)C.C([Li])CCC.[CH3:18][C:19]1[CH:20]=[C:21]([C:25](=[O:27])[CH3:26])[CH:22]=[CH:23][CH:24]=1.Cl.C(=O)([O-])O.[Na+]>O1CCCC1>[NH:7]1[CH:8]=[CH:9][N:5]=[C:6]1[C:25]([C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([CH3:18])[CH:20]=1)([OH:27])[CH3:26] |f:4.5|

Inputs

Step One
Name
Quantity
935 mg
Type
reactant
Smiles
C(C)OC(N1C=NC=C1)OCC
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
670 mg
Type
reactant
Smiles
CC=1C=C(C=CC1)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(=NC=C1)C(C)(O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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